molecular formula C16H18O B15396706 3,3',4',5-Tetramethyldiphenyl ether

3,3',4',5-Tetramethyldiphenyl ether

Cat. No.: B15396706
M. Wt: 226.31 g/mol
InChI Key: MDGJVBTVCHRAEJ-UHFFFAOYSA-N
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Description

3,3',4',5-Tetramethyldiphenyl ether is a synthetic aromatic ether characterized by four methyl substituents on the biphenyl backbone at positions 3, 3', 4', and 5. Methyl substitution enhances steric hindrance and thermal stability compared to unsubstituted diphenyl ethers, making it suitable for high-performance industrial applications .

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-(3,4-dimethylphenoxy)-3,5-dimethylbenzene

InChI

InChI=1S/C16H18O/c1-11-7-12(2)9-16(8-11)17-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3

InChI Key

MDGJVBTVCHRAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituted Diphenyl Ethers: Methyl vs. Bromo vs. Methoxy

The table below compares key features of 3,3',4',5-tetramethyldiphenyl ether with other substituted diphenyl ethers:

Compound Substituents (Positions) Key Properties Applications References
This compound Methyl (3,3',4',5) High thermal stability, low polarity, enhanced steric hindrance Polymers, adhesives, composites
BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) Bromo (2,2',4,4') Low volatility, environmental persistence, bioaccumulative Flame retardant (historically)
4,4'-Dihydroxydibenzyl ether Hydroxyl (4,4') Polar, antioxidant activity, natural occurrence Pharmaceutical intermediates
4-Methoxy-2,2',3,4'-tetrabromodiphenyl ether Methoxy (4) + Bromo (2,2',3,4') Moderate solubility, halogenated structure Research standards, environmental analysis

Key Observations :

  • Methyl Substitution : Methyl groups increase rigidity and thermal resistance (e.g., 3,3',5,5'-tetramethylbiphenyl diglycidyl ether has a melting point of 104–106°C and epoxy functionality for crosslinking ).
  • Brominated Analogues : Bromine substituents enhance flame retardancy but raise environmental concerns due to persistence and toxicity .
  • Natural Derivatives : Hydroxyl or methoxy groups in plant-derived diphenyl ethers (e.g., 4,4'-dihydroxydibenzyl ether) enable biological activities like anti-inflammatory effects .

Glycidyl Ether Derivatives

3,3',5,5'-Tetramethylbiphenyl diglycidyl ether (CAS 85954-11-6), a closely related epoxy resin precursor, shares structural similarities with the target compound but includes glycidyl groups. Key differences include:

  • Epoxy Functionality : Enables crosslinking for thermosetting polymers, yielding high glass transition temperatures (Tg) and low thermal expansion .
  • Synthesis: Prepared via NaOH-mediated reaction of 3,3',5,5'-tetramethyl-4,4'-biphenol with epichlorohydrin, achieving 86% yield .

Naturally Occurring Lignans and Phenylpropanoids

Plant-derived diphenyl ethers, such as erythro-guaiacylglycerol-β-coniferyl ether () and juglansol A (), exhibit complex substitution patterns (e.g., hydroxyl, methoxy, glycosides). These compounds often display bioactivity but lack the thermal stability required for industrial use.

Physical and Chemical Properties

While direct data on this compound are sparse, inferences can be drawn from analogues:

  • Thermal Stability : Methyl groups reduce chain mobility, enhancing thermal resistance (e.g., 3,3',5,5'-tetramethylbiphenyl diglycidyl ether has a Tg > 150°C ).
  • Solubility : Methyl substitution increases hydrophobicity compared to hydroxylated or brominated analogues.
  • Reactivity : Ether linkages are susceptible to acid-catalyzed cleavage, but steric hindrance from methyl groups may slow degradation .

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